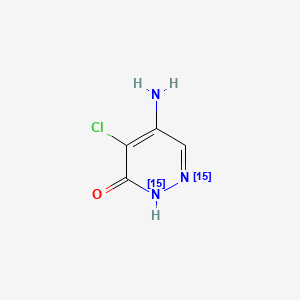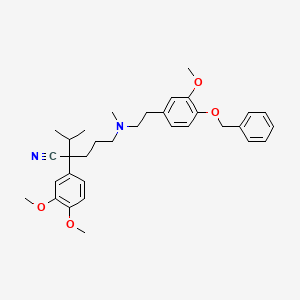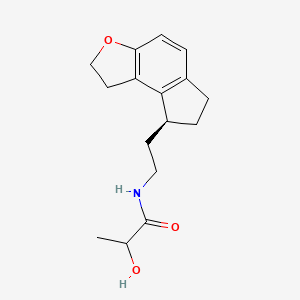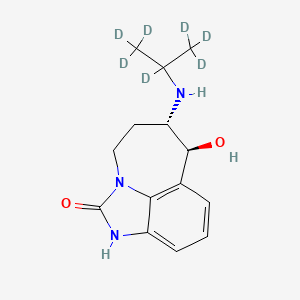
Desphenyl Chloridazon-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Remediation of Chloridazon and Its Metabolites
Desphenyl Chloridazon-15N2 is a metabolite of Chloridazon, a herbicide. Research has shown that Graphene Oxide Nanoplatelets can be used for the highly efficient remediation of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . This application is particularly important in addressing the contamination of aqueous environments by aromatic pollutants .
Investigation of Environmental Dispersion
Long-term lysimeter experiments have been conducted to investigate the environmental dispersion of Chloridazon and its metabolites, including Desphenyl Chloridazon-15N2 . These studies provide valuable insights into the long-term fate of these compounds in the environment .
Study of Herbicide Degradation
Desphenyl Chloridazon-15N2, as a metabolite of Chloridazon, plays a crucial role in studies investigating the degradation of this herbicide . Chloridazon rapidly degrades to Desphenyl Chloridazon and Methyl-Desphenyl Chloridazon .
Analysis of Leachate Composition
The presence of Desphenyl Chloridazon-15N2 in leachate provides important information about the dispersion and persistence of Chloridazon and its metabolites in the environment . It has been detected in leachate for more than 2 years at concentrations up to 24 μg L−1 .
Soil Retention Time and Accumulation Studies
The concentrations of Desphenyl Chloridazon-15N2 in soil can be used to study the soil retention time and accumulation of Chloridazon and its metabolites . High concentrations of Desphenyl Chloridazon-15N2 in soil, even 916 days after the application of Chloridazon, indicate a continuous downward migration and degradation in soil .
Food Security and Plant Accumulation Studies
Desphenyl Chloridazon-15N2 has been detected in maize leaves, stems, and grains . This finding is relevant in terms of food security, as it indicates the potential for bioaccumulation of Chloridazon and its metabolites in crops .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Desphenyl Chloridazon-15N2 is a metabolite of the pesticide chloridazon . It primarily targets broad-leaf weeds, inhibiting their photosynthesis process .
Mode of Action
It’s known that it interacts with its targets (weeds) by inhibiting their photosynthesis process . This interaction results in the death of the weeds, thereby protecting the crops from damage.
Biochemical Pathways
The metabolism of chloridazon, the parent compound of Desphenyl Chloridazon-15N2, has been investigated in primary crops like sugar beet and rotational crops (leafy, roots, and cereals). Similar metabolic patterns were observed in these studies . The degradation of chloridazon generates two metabolites, one of which is Desphenyl Chloridazon-15N2 .
Pharmacokinetics
Due to its polarity and solubility, it is regarded as a mobile compound, which can cause surface water and groundwater pollution .
Result of Action
The primary result of the action of Desphenyl Chloridazon-15N2 is the inhibition of photosynthesis in broad-leaf weeds, leading to their death . This helps in protecting the crops from damage caused by these weeds.
Action Environment
Desphenyl Chloridazon-15N2 is found in drinking water , indicating that it can persist in the environment Environmental factors such as temperature, pH, and soil type can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-amino-5-chloro-(1,2-15N2)1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-3-2(6)1-7-8-4(3)9/h1H,(H3,6,8,9)/i7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWPCPCEGBPTAL-BFGUONQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N][15NH]C(=O)C(=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)



![[4-[2-[[(3-Ethyl-d5-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B563937.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)